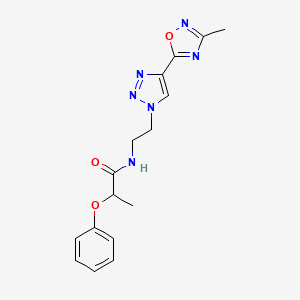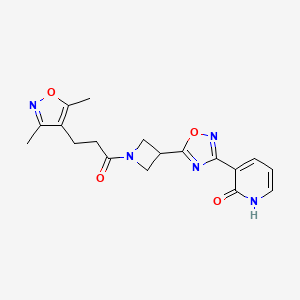![molecular formula C11H7N3 B2983264 Pyrido[3,2-f]quinoxaline CAS No. 230-48-8](/img/structure/B2983264.png)
Pyrido[3,2-f]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[3,2-f]quinoxaline is a chemical compound with the molecular formula C11H7N3 . It is a type of heterocyclic compound, which are often used in research and industry due to their diverse range of biological activities .
Synthesis Analysis
The synthesis of quinoxalines and pyrido[2,3-b]pyrazines has been achieved through Suzuki–Miyaura cross-coupling reactions . Bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines were synthesized by condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds . These compounds were used as common intermediates for post-condensation modification by Suzuki–Miyaura coupling reaction to form aryl-substituted quinoxalines and pyrido[2,3-b]pyrazines .Molecular Structure Analysis
The molecular structure of Pyrido[3,2-f]quinoxaline is characterized by an average mass of 181.193 Da and a monoisotopic mass of 181.063995 Da .科学的研究の応用
Antiproliferative Activity in Cancer Research
- Aza-isoindolo and isoindolo-azaquinoxaline derivatives , including pyrido[3,2-f]quinoxaline variants, have shown significant antiproliferative activity against human tumor cell lines. They induce apoptosis and arrest the cell cycle in the G2/M phase, suggesting potential use in cancer therapy (Parrino et al., 2015).
Material Science and Chemical Synthesis
- Synthesis and Characterization of Organic Salts : A study on the synthesis of organic salts like 2-((4-bromophenyl)amino) pyrido[1,2-a]quinoxalin-11-ium bromide highlights the potential of pyrido[3,2-f]quinoxaline derivatives in material science, particularly in the development of new compounds (Faizi et al., 2018).
Fluorescence and Photophysical Studies
- pH-Dependent Fluorescence : Pyrido[3,2-f]quinoxaline derivatives have been developed as novel fluorescent pH indicators. Their UV-visible absorption and fluorescence properties vary depending on the pH, which can be utilized for in-situ pH sensing in biological experiments (Duffy et al., 2002).
Antibacterial Applications
- Microwave-assisted Synthesis for Antibacterial Screening : Research on microwave-assisted solvent-free synthesis of quinoxalines, including pyrido[3,2-f]quinoxaline derivatives, showed good antibacterial activity, particularly against Gram-positive and Gram-negative bacteria (Morales-Castellanos et al., 2012).
Pharmacological and Biological Research
- Potential in Treating Various Diseases : Substituted quinoxaline and pyridopyrazine derivatives, including pyrido[3,2-f]quinoxaline, have shown potential as PI3Kβ inhibitors, which may be useful in treating cancer, autoimmune disorders, cardiovascular diseases, and other conditions (Abdel-Magid, 2017).
Molecular Modeling and Drug Design
- Antimalarial Activity : Certain pyrido[3,2-f]quinoxaline derivatives have demonstrated significant antimalarial activity, providing insights for drug design and molecular modeling in the treatment of malaria (Guillon et al., 2004).
作用機序
While the exact mechanism of action for Pyrido[3,2-f]quinoxaline is not specified, similar compounds such as pyrrolo[3,2-b]quinoxaline-derivatives have been studied as kinase inhibitors . These compounds have shown high efficacy in controlling tumor size, particularly in models derived from hematological malignancies .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
pyrido[3,2-f]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c1-2-8-9(12-5-1)3-4-10-11(8)14-7-6-13-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAQCYZPKDIKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=NC=CN=C23)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

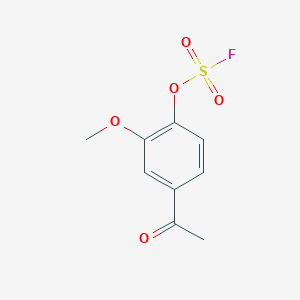
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2983184.png)
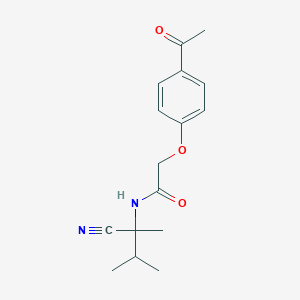
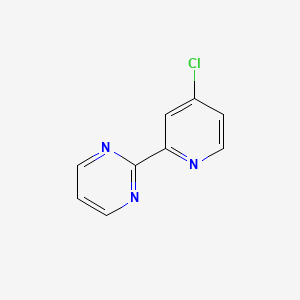


![2-[(2-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2983197.png)
![methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate](/img/structure/B2983198.png)
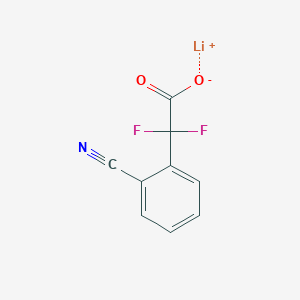

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2983201.png)
